Cas no 13329-40-3 (4'-Iodoacetophenone)

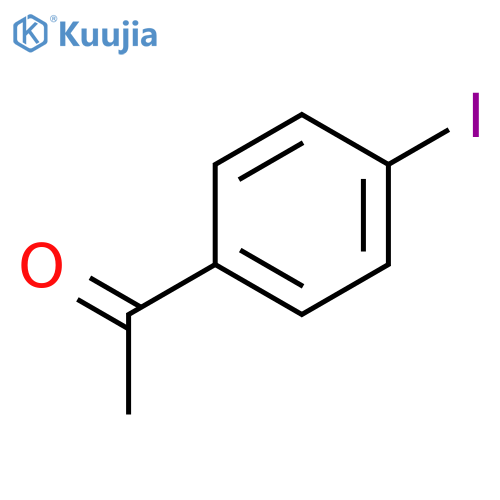

4'-Iodoacetophenone structure

商品名:4'-Iodoacetophenone

4'-Iodoacetophenone 化学的及び物理的性質

名前と識別子

-

- 1-(4-Iodophenyl)ethanone

- 4'-IODOACETOPHENONE

- 4-IODOACETOPHENONE

- Ethanone, 1-(4-iodophenyl)-

- p-Iodoacetophenone

- (4-Acetylphenyl) iodide

- 4-Acetylphenyl iodide

- Methyl(4-iodophenyl) ketone

- 4‘-Iodoacetophenone

- 4’-Iodoacetophenone

- Of iodine acetophenone

- 1-Acetyl-4-iodo-benzene

- 4'-Iodoacetophenone,98%

- 4'-Iodoacetophenone 98%

- 979JX4AA6Z

- 4'-Iodoacetophenone, >=97%

- p-acetyliodobenzene

- SCHEMBL457196

- 4-iodophenyl methyl ketone

- DTXSID70158047

- 1-(4-Iodophenyl)ethan-1-one

- NSC 97396

- NS00024274

- W-108299

- AKOS000120603

- 4-iodo acetophenone

- FT-0618775

- BCP22400

- Z57073725

- A19685

- 4/'-Iodoacetophenone

- InChI=1/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H

- 1-(4-iodophenyl)-ethanone

- J-515569

- RS-1025

- 4`-Iodoacetophenone

- SY011859

- I0305

- EN300-17906

- MFCD00045320

- NSC97396

- AC-3622

- PS-5958

- UNII-979JX4AA6Z

- 1-(4-Iodophenyl)ethanone #

- 4'-iodo acetophenone

- EINECS 236-372-8

- F2182-0145

- NSC-97396

- 1-(4-iodo-phenyl)-ethanone

- CS-W012703

- 13329-40-3

- 4 inverted exclamation mark -Iodoacetophenone

- Ethanone, 1-(4-iodophenyl-

- AM20020405

- STK071379

- CHEMBL5276634

- DB-015502

- 4\\'-Iodoacetophenone

- 4'-Iodoacetophenone

-

- MDL: MFCD00045320

- インチ: 1S/C8H7IO/c1-6(10)7-2-4-8(9)5-3-7/h2-5H,1H3

- InChIKey: JZJWCDQGIPQBAO-UHFFFAOYSA-N

- ほほえんだ: CC(C1=CC=C(I)C=C1)=O

- BRN: 1857412

計算された属性

- せいみつぶんしりょう: 245.95416g/mol

- ひょうめんでんか: 0

- XLogP3: 2.4

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 245.95416g/mol

- 単一同位体質量: 245.95416g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 10

- 複雑さ: 125

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: ライトブラウン粉末

- 密度みつど: 1.7411 (estimate)

- ゆうかいてん: 82-84 °C (lit.)

- ふってん: 279.9±23.0 °C at 760 mmHg

- フラッシュポイント: 123.1±22.6 °C

- 屈折率: 1.603

- すいようせい: Easily soluble in water.

- PSA: 17.07000

- LogP: 2.49380

- ようかいせい: 未確定

- かんど: Light Sensitive

4'-Iodoacetophenone セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39-S24/25

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

4'-Iodoacetophenone 税関データ

- 税関コード:29147090

- 税関データ:

中国税関コード:

29147090

4'-Iodoacetophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A344622-5g |

1-(4-Iodophenyl)ethanone |

13329-40-3 | 98% | 5g |

$10.0 | 2025-03-05 | |

| Oakwood | 003065-1g |

4'-Iodoacetophenone |

13329-40-3 | 97% | 1g |

$10.00 | 2024-07-19 | |

| Chemenu | CM195241-1000g |

1-(4-Iodophenyl)ethanone |

13329-40-3 | 98% | 1000g |

$473 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I013A-25g |

4'-Iodoacetophenone |

13329-40-3 | 98% | 25g |

¥99.0 | 2022-05-30 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018158-5g |

4'-Iodoacetophenone |

13329-40-3 | 98% | 5g |

¥28 | 2024-05-26 | |

| eNovation Chemicals LLC | D397625-100g |

4-Iodoacetophenone |

13329-40-3 | 97% | 100g |

$200 | 2024-05-24 | |

| Enamine | EN300-17906-2.5g |

1-(4-iodophenyl)ethan-1-one |

13329-40-3 | 97% | 2.5g |

$27.0 | 2023-09-19 | |

| BAI LING WEI Technology Co., Ltd. | 122146-5G |

4'-Iodoacetophenone, 98% |

13329-40-3 | 98% | 5G |

¥ 77 | 2022-04-26 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 357804-5G |

4'-Iodoacetophenone |

13329-40-3 | 5g |

¥246.88 | 2023-12-07 | ||

| Life Chemicals | F2182-0145-5g |

4'-Iodoacetophenone |

13329-40-3 | 95%+ | 5g |

$60.0 | 2023-09-06 |

4'-Iodoacetophenone サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:13329-40-3)4'-Iodoacetophenone

注文番号:A19685

在庫ステータス:in Stock/in Stock

はかる:500g/1kg

清らかである:99%/99%

最終更新された価格情報:Monday, 2 September 2024 16:01

価格 ($):175.0/348.0

4'-Iodoacetophenone 関連文献

-

Yuxi Zhao,Ronghua Jin,Yajie Chou,Yilong Li,Jingrong Lin,Guohua Liu RSC Adv. 2017 7 22592

-

Wenxi Chen,Yan Mao,Min Wang,Fei Ling,Changchang Li,Zhangpei Chen,Jinzhong Yao Org. Biomol. Chem. 2023 21 775

-

Thanh Truong,Chi V. Nguyen,Ngoc T. Truong,Nam T. S. Phan RSC Adv. 2015 5 107547

-

Xiaohang Zhu,Jianrui Niu,Fengwei Zhang,Jinghui Zhou,Xinzhe Li,Jiantai Ma New J. Chem. 2014 38 4622

-

5. Palladium-catalyzed intermolecular carboazidation of allenes with aryl iodides and trimethylsilyl azideHao-Ming Chang,Chien-Hong Cheng J. Chem. Soc. Perkin Trans. 1 2000 3799

13329-40-3 (4'-Iodoacetophenone) 関連製品

- 93-08-3(2'-Acetonaphthone)

- 25186-99-6(3,3'-diiodobenzophenone)

- 84-65-1(Anthraquinone)

- 14452-30-3(3'-Iodoacetophenone)

- 6136-66-9(4-Iodobenzophenone)

- 31970-26-0(1-(4-Iodophenyl)propan-1-one)

- 84-54-8(2-Methylanthraquinone)

- 90-44-8(Anthrone)

- 99-03-6(1-(3-aminophenyl)ethan-1-one)

- 25116-37-4(3-Iodobenzophenone)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13329-40-3) 4-碘代苯乙酮

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:13329-40-3)4'-Iodoacetophenone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ